molecular formula C10H19ClN2O2 B14771803 (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride

(4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride

Cat. No.: B14771803
M. Wt: 234.72 g/mol
InChI Key: GPCHGFSZHMBEMG-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride typically involves the reaction of 4-aminopiperidine with oxolane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with various receptors or enzymes, modulating their activity. The oxolane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(morpholino)methanone;hydrochloride
  • (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone;hydrochloride
  • (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone;hydrochloride

Uniqueness

(4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(oxolan-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHGFSZHMBEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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